molecular formula C13H9F3 B1395731 1-[Difluoro(phenyl)methyl]-2-fluorobenzene CAS No. 1204295-58-8

1-[Difluoro(phenyl)methyl]-2-fluorobenzene

Cat. No. B1395731
CAS RN: 1204295-58-8
M. Wt: 222.2 g/mol
InChI Key: JFBWULYHHFERPA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “1-[Difluoro(phenyl)methyl]-2-fluorobenzene” involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular formula of “this compound” is C14H8F6 . It has an average mass of 290.204 Da and a monoisotopic mass of 290.053009 Da .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1-[Difluoro(phenyl)methyl]-2-fluorobenzene is recognized for its application in organometallic chemistry. Fluorobenzenes like this compound are increasingly used as solvents in organometallic chemistry and transition-metal-based catalysis. Their fluorine substituents reduce the ability to donate π-electron density, allowing them to act as non-coordinating solvents or easily displaced ligands. This property makes them suitable for use in well-defined complexes of fluorobenzenes and catalytic reactions involving C-H and C-F bond activation (Pike, Crimmin & Chaplin, 2017).

Electrochemical Fluorination

Electrochemical fluorination is another significant application. This process involves the fluorination of compounds like toluene and difluoromethylbenzene under specific conditions. Such fluorination reactions are essential in understanding the transformation of different fluorobenzene derivatives, including this compound, which can be obtained as primary products through this method (Momota, Mukai, Kato & Morita, 1998).

Structural and Interaction Studies

The structure and interaction of this compound and similar compounds with other molecules are also areas of research. Studies on metallocene structures and their interaction with fluorocarbons provide insights into the behavior of such compounds in different environments. This includes investigations into their stability and reactivity with other chemical entities, such as in the formation of agostic interactions and C-F activation reactions (Bouwkamp et al., 2002).

Fluorocarbon Coordination Chemistry

The coordination chemistry of fluorocarbons, including this compound, involves studying the reactions and interactions of these compounds with different metal ions. This research is crucial for understanding the shifts in NMR resonances and the effects of such interactions on molecular structures and properties. It also provides insights into the formation of complexes and their potential applications (Plenio, Hermann & Diodone, 1997).

Mechanism of Action

The mechanism of action for “1-[Difluoro(phenyl)methyl]-2-fluorobenzene” involves nucleophilic aromatic substitution of aryl halides carrying activating groups . This process is of particular importance as the reaction product is a highly valuable sulfone- and fluoroalkyl-disubstituted pyrazoline .

properties

IUPAC Name

1-[difluoro(phenyl)methyl]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3/c14-12-9-5-4-8-11(12)13(15,16)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFBWULYHHFERPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274503
Record name 1-(Difluorophenylmethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1204295-58-8
Record name 1-(Difluorophenylmethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1204295-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Difluorophenylmethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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